(1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate
Overview
Description
(1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate is a chemical compound with the molecular formula C13H23NO4. It is a derivative of cyclopentanecarboxylic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate typically involves the following steps:
Formation of the cyclopentanecarboxylic acid derivative: This can be achieved through various methods, including the hydrogenation of cyclopentene derivatives or the oxidation of cyclopentanol.
Introduction of the amino group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amine sites.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Hydrolysis: Produces (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid.
Deprotection: Yields (1R,2R)-Ethyl 2-amino-cyclopentanecarboxylate.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate involves its ability to act as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid: Similar structure but lacks the ethyl ester group.
1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid: Contains a cyclopropane ring instead of a cyclopentane ring.
tert-Butyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate: Similar but with a tert-butyl ester group instead of an ethyl ester group.
Uniqueness
(1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate is unique due to its specific stereochemistry and the presence of both the Boc-protected amino group and the ethyl ester group. This combination makes it particularly useful in the synthesis of stereochemically complex molecules and in applications requiring selective protection and deprotection of functional groups.
Properties
IUPAC Name |
ethyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYUFBHMDDIXTD-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@H]1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567339 | |
Record name | Ethyl (1R,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245115-20-2 | |
Record name | Ethyl (1R,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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